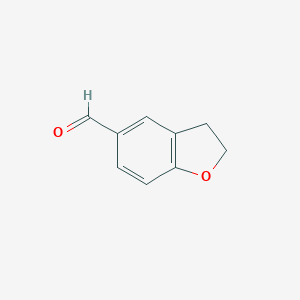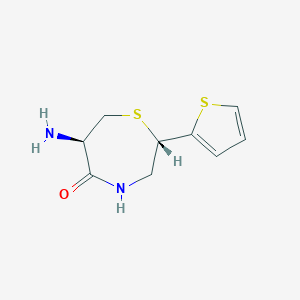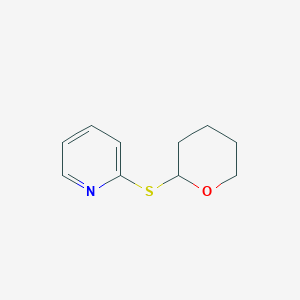
2,5-Bishydroxymethyl tetrahydrofuran diacetate
概要
説明
2,5-Bishydroxymethyl tetrahydrofuran is used in organic synthesis, as a humectant, and as a solvent .
Synthesis Analysis
The synthesis of 2,5-bis(hydroxymethyl)furan (BHMF), a stable bio-based diol, has been extensively investigated . The synthetic procedures to this bio-derived furan compound have numerous applications as a monomer for bio-materials and fuels . The different synthetic approaches have their advantages and limitations .Molecular Structure Analysis
The molecular formula of 2,5-Bishydroxymethyl tetrahydrofuran is C6H12O3 . Its molecular weight is 132.16 .Physical And Chemical Properties Analysis
2,5-Bishydroxymethyl tetrahydrofuran has a melting point of <-50℃ and a boiling point of 261.6℃ at 760mmHg . Its density is 1.130±0.06 g/cm3 (20 ºC 760 Torr) and refractive index is 1.4810 (589.3 nm 17.5℃) . It is a pale yellow oil and is slightly soluble in Ethyl Acetate and Methanol .科学的研究の応用
Biorefinery and Bio-Based Chemicals
2,5-Bishydroxymethyl tetrahydrofuran diacetate: is a derivative of 2,5-bis(hydroxymethyl)furan (BHMF) , which is a stable bio-based diol with numerous applications as a monomer for biomaterials and fuels . It serves as a sustainable alternative to petroleum-derived chemicals, contributing to the development of a greener chemical industry.
Polymer Synthesis
This compound is instrumental in the synthesis of furanic polymers, particularly polyethylene 2,5-furandicarboxylate (PEF) , which is poised to replace fossil-based polymers like polyethylene terephthalate (PET) . Its role in creating sustainable polymeric materials is significant due to its biodegradability and lower environmental impact.
Fine Chemicals and Artificial Receptors
The applications of 2,5-Bishydroxymethyl tetrahydrofuran diacetate extend to the synthesis of fine chemicals and artificial receptors. These include pharmaceuticals, ethers, ketones, artificial fibers, and resins, showcasing the compound’s versatility .
Catalysis
In catalysis, this compound can be used to develop new catalytic systems, particularly by coordinating metal ions with lignosulfonate, a waste material from the paper industry. This application highlights the potential of 2,5-Bishydroxymethyl tetrahydrofuran diacetate in enhancing the sustainability of catalytic processes .
Biofuel Additives
The compound has been investigated for its potential as a biofuel additive. For instance, 2,5-bis(isopropoxymethyl)furan (BPMF) , a promising biofuel additive, can be synthesized by dehydrating D-fructose to HMF, followed by catalytic transfer hydrogenation to BHMF and an etherification reaction .
Green Chemistry
As part of the green chemistry movement, 2,5-Bishydroxymethyl tetrahydrofuran diacetate contributes to the development of environmentally friendly synthetic approaches. It is a key player in the shift towards more sustainable chemical processes and products .
Material Science
In material science, the compound’s applications are explored in the context of its properties as a bio-based platform chemical derived from renewable sources. It is used in the development of materials with enhanced properties such as higher yield stress and improved gas barrier properties .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is the conversion of biomass into a spectrum of marketable products and fuels . It is a key molecule derived from biomass characterized by remarkable potential as a platform chemical .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The hydrogenation of 5-Hydroxymethylfurfural (HMF) in ethanol can be selectively addressed towards 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) by properly tuning the reaction conditions . This interaction results in the highest yields of 80 and 93 mol%, respectively .
Biochemical Pathways
The affected biochemical pathway involves the conversion of 5-Hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) via selective hydrogenation of the carbonyl group on HMF . This process is part of the larger biorefinery process where biomass is converted into a spectrum of marketable products and fuels .
Pharmacokinetics
It is known to be soluble in dichloromethane and ethyl acetate , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the production of 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), depending on the reaction conditions .
Action Environment
The action of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is influenced by environmental factors such as reaction conditions and the presence of a catalyst. For instance, the hydrogenation of HMF in ethanol can be selectively addressed towards BHMF or BHMTHF by properly tuning the reaction conditions in the presence of the same commercial catalyst (Ru/C) .
特性
IUPAC Name |
[5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOWWAMUSQKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC(O1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285157 | |
| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bishydroxymethyl tetrahydrofuran diacetate | |
CAS RN |
6973-62-2 | |
| Record name | NSC40742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





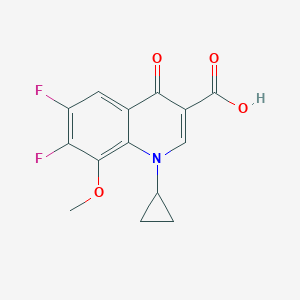

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
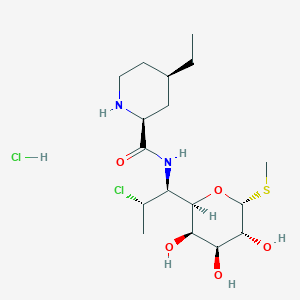
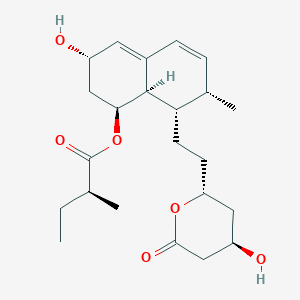
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
